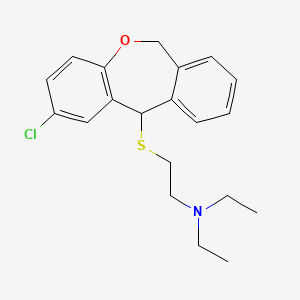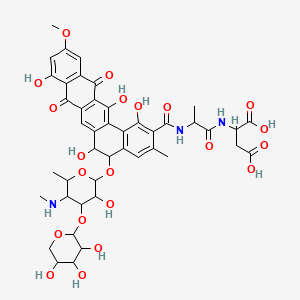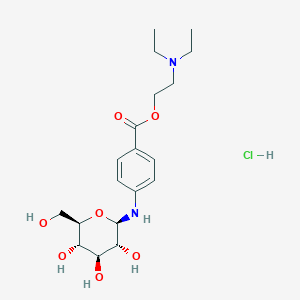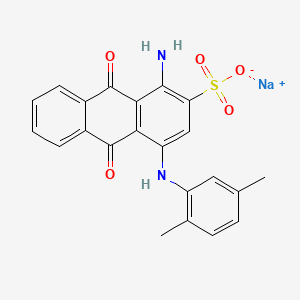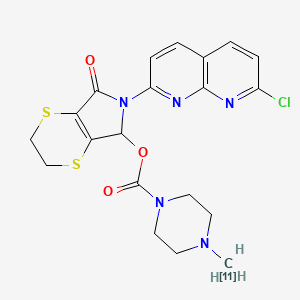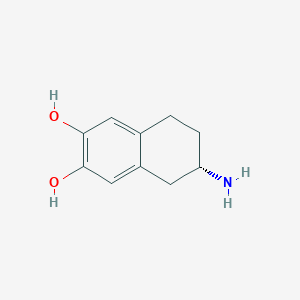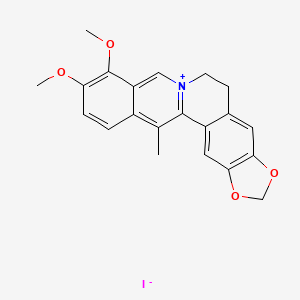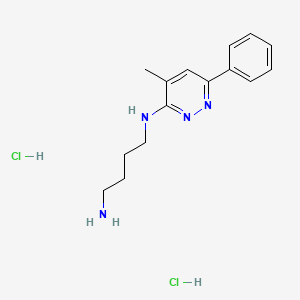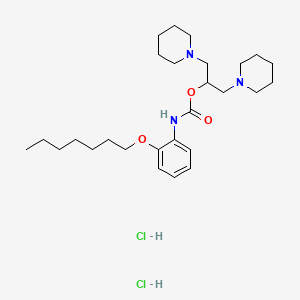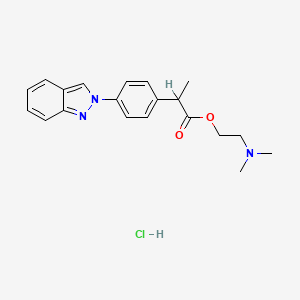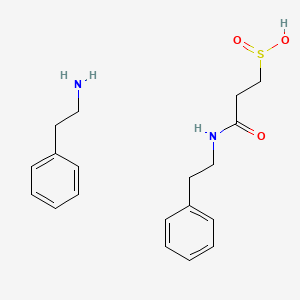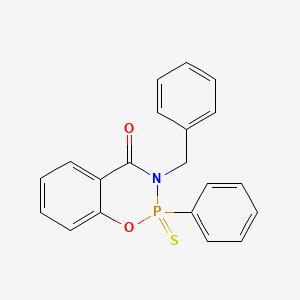
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a complex organophosphorus compound It is characterized by its unique benzoxazaphosphorin ring structure, which includes a phosphorus atom bonded to both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxazaphosphorin with a sulfurizing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenyl rings.
Aplicaciones Científicas De Investigación
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one: Lacks the sulfur atom, which may affect its reactivity and applications.
3-(Phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide: Similar structure but with different substituents, leading to variations in chemical behavior.
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide: Another related compound with potential differences in reactivity and applications.
Uniqueness
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is unique due to the presence of both phosphorus and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
198767-48-5 |
|---|---|
Fórmula molecular |
C20H16NO2PS |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
3-benzyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C20H16NO2PS/c22-20-18-13-7-8-14-19(18)23-24(25,17-11-5-2-6-12-17)21(20)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Clave InChI |
CVXSHVAKEMPQJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OP2(=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



